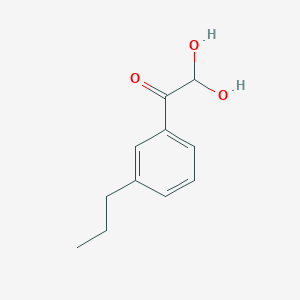
2,2-Dihydroxy-1-(3-propylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroxy-1-(3-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of two hydroxyl groups and a ketone group attached to a phenyl ring substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(3-propylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-propylphenol with glyoxylic acid under acidic conditions, followed by oxidation to form the desired product. Another method includes the use of Friedel-Crafts acylation of 3-propylphenol with oxalyl chloride, followed by hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl or ketone groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced ketones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2-Dihydroxy-1-(3-propylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-(3-propylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and other biochemical processes.
Comparison with Similar Compounds
- 1-(2,4-Dihydroxy-3-propylphenyl)ethanone
- 1-(2,6-Dihydroxy-3-propylphenyl)ethanone
- 2,2-Dihydroxy-1-phenyl(2H)ethanone
Comparison: 2,2-Dihydroxy-1-(3-propylphenyl)ethanone is unique due to the specific positioning of the hydroxyl and propyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-2-4-8-5-3-6-9(7-8)10(12)11(13)14/h3,5-7,11,13-14H,2,4H2,1H3 |
InChI Key |
LAEFTDYFJTYSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















